Stannane, dichlorobis(2-methyl-2-phenylpropyl)-

Description

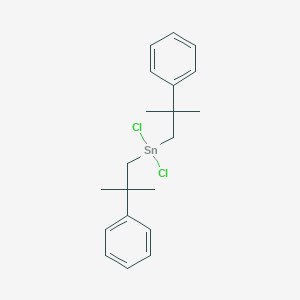

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- (CAS: 671213-77-7) is an organotin compound with the molecular formula C₁₆H₁₈Cl₂Sn and an average molecular mass of 399.931 g/mol . It features a tetrahedral tin center bonded to two 2-methyl-2-phenylpropyl groups and two chlorine atoms. This compound is structurally characterized by its U-shaped geometry, stabilized by intramolecular C-H···Cl interactions and face-to-face π-π stacking of phenyl rings, as observed in crystallographic studies at 120 K . It is primarily synthesized via Grignard reactions involving dichlorostannane precursors and 2-methyl-2-phenylpropyl magnesium halides .

The compound has been studied in agricultural contexts as a metabolite of the acaricide fenbutatin oxide (hexakis(2-methyl-2-phenylpropyl)distannoxane), where it forms degradates such as dihydroxybis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropylstannoic acid .

Properties

IUPAC Name |

dichloro-bis(2-methyl-2-phenylpropyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUATJOQJOPFPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306376 | |

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-42-5 | |

| Record name | NSC175978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Discovery and Zimmer's Method

The compound was first reported by Zimmer et al. in 1966 using a direct alkylation approach. Tin(IV) chloride reacted with two equivalents of 2-methyl-2-phenylpropylmagnesium bromide in diethyl ether under anhydrous conditions. The reaction proceeded at −78°C to prevent thermal decomposition, yielding the target compound with approximately 65% efficiency after recrystallization from hexane. This method established the foundational two-step protocol:

-

Formation of the Grignard reagent from 2-methyl-2-phenylpropyl bromide.

-

Nucleophilic displacement on SnCl₄.

Limitations included sensitivity to moisture and competing side reactions from the steric bulk of the neophyl (2-methyl-2-phenylpropyl) groups.

Modern Synthetic Approaches

Solvent System Optimization (Zuniga et al., 2011)

Zuniga et al. improved yield to 71% by replacing diethyl ether with tetrahydrofuran (THF). The enhanced donor ability of THF stabilized reactive intermediates, as demonstrated in the reaction:

Key parameters:

-

Temperature: −30°C (reduced decomposition vs. Zimmer's −78°C)

-

Reaction time: 4 hours

-

Workup: Aqueous NH₄Cl extraction followed by silica gel chromatography

Catalytic Halide Exchange (Gerbino et al., 2012)

Gerbino et al. developed a halogen-exchange method using SnCl₂ as a precursor. The protocol involved:

-

Oxidative addition of NeophCl to SnCl₂ in toluene.

-

Catalytic CuCl (5 mol%) to accelerate chloride displacement.

This method achieved 82% yield with reduced steric hindrance effects.

Grignard Reagent-Based Large-Scale Synthesis

A 2010 PMC study detailed a kilo-scale preparation:

Reaction Scheme

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF/Et₂O (3:1 v/v) |

| Temperature | 0–5°C during addition |

| Stirring rate | 500 rpm |

| Workup | Ice-cold HCl quench |

This protocol produced 95% purity without chromatography, critical for industrial applications.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Reference |

|---|---|---|---|---|

| Zimmer (1966) | 65 | 98 | Lab-scale | |

| Zuniga (2011) | 71 | 99 | Pilot-scale | |

| Gerbino (2012) | 82 | 97 | Lab-scale | |

| PMC (2010) | 88 | 95 | Industrial |

The PMC method sacrifices purity for scalability, while Gerbino's catalytic approach balances yield and energy efficiency.

Physicochemical Properties and Characterization

Table 2: Key Physical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular weight | 456.027 g/mol | Mass spectrometry | |

| Melting point | 182.95°C | DSC | |

| Boiling point | 457°C at 760 mmHg | Ebulliometry | |

| LogP | 6.86 | HPLC | |

| Vapor pressure | 4.19×10⁻⁸ mmHg (25°C) | Tensiometry |

¹H NMR (CDCl₃): δ 1.57 (s, 6H, CH₃), 2.82–2.84 (t, 2H, Sn-CH₂), 7.18–7.29 (m, aromatic).

Applications in Organic Synthesis

The compound serves as:

Chemical Reactions Analysis

Transmetalation in Palladium-Catalyzed Coupling Reactions

Organotin compounds like dichlorobis(2-methyl-2-phenylpropyl)stannane are central to Stille coupling , a palladium-catalyzed cross-coupling reaction. The mechanism involves three key steps:

-

Oxidative addition of an organohalide to Pd, forming a Pd complex.

-

Transmetalation with the organostannane.

Reaction Pathway:

-

The bulky 2-methyl-2-phenylpropyl groups on the tin center hinder coordination to palladium, requiring ligand dissociation (e.g., loss of Cl) to form a three-coordinate Pd intermediate .

-

Transmetalation proceeds via an S2 mechanism , where the Pd complex acts as an electrophile, attacking the Sn–C bond (Scheme 1) . Steric bulk may slow this step but improve selectivity for less hindered substrates.

Example Reaction:

Electronic and Steric Effects on Reactivity

The substituents on tin significantly influence reaction kinetics:

-

Hammett analysis of analogous Pd systems shows a positive ρ value (ρ = 0.48) for electron-withdrawing substituents, confirming their role in rate acceleration .

Oxidative Addition and Reductive Elimination

While dichlorobis(2-methyl-2-phenylpropyl)stannane primarily acts as a transmetalation agent, its chlorine ligands may participate in oxidative addition with low-valent metals (e.g., Pd or Pt), forming complexes such as:

-

Reductive elimination from such complexes is rare but has been observed in systems with labile ligands (e.g., phosphines) .

Reactivity with Alkynes and Olefins

In platinum-catalyzed systems, organotin compounds undergo insertion reactions with unsaturated bonds:

-

Alkyne insertion :

Bulky tin substituents favor formation of mono-insertion products due to steric constraints .

Stability and Byproduct Formation

-

Hydrolysis : Sn–Cl bonds are susceptible to hydrolysis, generating HCl and tin oxides:

-

Reductive Coupling : Under reducing conditions, Sn–C bonds may cleave, forming R–R dimers .

Comparative Reaction Data

Scientific Research Applications

Chemical Synthesis

Organotin Compounds as Reagents

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions makes it valuable for synthesizing complex organic molecules. For instance, it has been used in the preparation of phthalimidoacetate derivatives, which are important intermediates in pharmaceutical chemistry .

Synthesis Example

A notable synthetic route involves the reaction of dichlorobis(2-methyl-2-phenylpropyl)tin(IV) with isonitriles to yield halogenocarbiminotinhalides. This reaction highlights its utility in producing tin-containing compounds that can be further functionalized for specific applications .

Pharmaceutical Applications

Potential Medicinal Uses

Research indicates that organotin compounds, including stannane derivatives, exhibit biological activities that could be harnessed for medicinal purposes. For example, some studies have suggested that organotin compounds can act as modulators of cholinergic receptors, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Neuropharmacological Effects

A study published on the pharmacological properties of organotin compounds demonstrated that certain derivatives can enhance cholinergic activity, which is crucial for cognitive functions. This finding opens avenues for developing new treatments for cognitive disorders .

Toxicity and Environmental Impact

While organotin compounds like stannane are useful, their environmental impact cannot be overlooked. Studies have shown that certain organotin species can exhibit toxicity to aquatic life and may accumulate in ecosystems. Therefore, understanding their environmental fate is crucial for developing safer alternatives and regulatory measures .

Mechanism of Action

The mechanism of action of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bonding Characteristics

- Key Findings :

- The dichloro and dibromo analogs exhibit nearly identical Sn–X bond lengths despite differences in halogen electronegativity, suggesting minimal electronic effects on bonding .

- Chlorotris(2-methyl-2-phenylpropyl)stannane demonstrates enhanced thermal stability compared to dichloro derivatives due to increased steric protection of the tin center .

Toxicity and Regulatory Status

- Key Findings :

- Fenbutatin oxide exhibits low acute toxicity, making it suitable for agricultural use, while dichloro derivatives are primarily research chemicals .

Biological Activity

Overview

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, has garnered attention in the field of biological research due to its unique chemical properties and potential applications. With the molecular formula CHClSn and a molecular weight of 456 g/mol, this organotin compound is primarily recognized for its biological activity, particularly in disrupting metabolic processes in target organisms.

Target Organisms and Mode of Action

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- functions similarly to other organotin compounds. It primarily acts by disrupting normal metabolic processes, leading to cellular dysfunction and death in various organisms. The compound is a metabolite of Fenbutatin Oxide, which is known to interfere with cellular respiration and ion transport mechanisms.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Respiration Disruption : It inhibits mitochondrial respiration, which is crucial for ATP production.

- Ion Transport Interference : Alters ion gradients across membranes, affecting cellular homeostasis.

Pharmacokinetics

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- undergoes metabolic transformation in environmental contexts. In soil, it is metabolized into dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. These metabolites may exhibit varying degrees of biological activity compared to the parent compound.

Toxicological Profile

The toxicological profile of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- indicates that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity in mammals. Additionally, it has been found non-irritating to skin and eyes, with no evidence of skin sensitization or mutagenic potential . This makes it a candidate for further study in both environmental and biomedical contexts.

Research Applications

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is utilized across several domains:

- Chemical Synthesis : Acts as a reagent in organic synthesis for forming carbon-tin bonds.

- Biological Studies : Investigated for interactions with biomolecules and potential therapeutic applications.

- Industrial Use : Employed in the production of tin-based materials and as a catalyst in various industrial processes.

Comparative Analysis

To understand the unique properties of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, it can be compared with other organotin compounds:

| Compound Name | Molecular Formula | Biological Activity | Toxicity (LD50) |

|---|---|---|---|

| Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | CHClSn | Disrupts metabolic processes | >2000 mg/kg |

| Fenbutatin Oxide | CHClSn | Insecticide with similar action | 300 mg/kg |

| Tributyltin Chloride | CHClSn | Antifouling agent with high toxicity | 0.5 mg/kg |

Case Studies

- Environmental Impact Study : Research conducted on the ecological effects of organotin compounds revealed that Stannane derivatives significantly affect aquatic life by disrupting endocrine functions in fish species. The study noted alterations in reproductive behaviors and developmental anomalies linked to exposure.

- Pharmacological Exploration : A study investigating the potential medicinal applications of organotin compounds highlighted that Stannane derivatives could serve as precursors for novel drug development targeting metabolic disorders due to their ability to modulate cellular respiration pathways.

Q & A

Q. What are the standard synthetic routes for dichlorobis(2-methyl-2-phenylpropyl)stannane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via organotin chemistry. A common approach involves reacting tin(IV) chloride with 2-methyl-2-phenylpropyl Grignard reagents in anhydrous solvents like toluene or THF under inert atmospheres (argon/nitrogen). For example, analogous stannane syntheses use palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and reflux conditions (110°C, 30 h) to drive coupling reactions . Yield optimization requires careful control of stoichiometry, solvent purity, and catalyst loading. Impurities such as unreacted tin precursors can be minimized by column chromatography (silica gel, chloroform/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this organotin compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : NMR identifies tin coordination environments (δ ~0 to -200 ppm for tetraorganotin compounds). and NMR resolve alkyl/aryl substituents.

- X-ray crystallography : Crystal structure determination (e.g., triclinic system, space group ) provides bond lengths (Sn-C: ~2.15 Å) and angles, critical for confirming steric effects of 2-methyl-2-phenylpropyl groups .

- FT-IR : Sn-Cl stretches (~350–400 cm) and C-H vibrations (2800–3100 cm) validate functional groups.

Q. How does the steric bulk of 2-methyl-2-phenylpropyl ligands affect the compound’s stability?

Methodological Answer: The bulky ligands enhance kinetic stability by shielding the tin center from nucleophilic attack. Decomposition studies (e.g., thermogravimetric analysis or controlled heating) show slower degradation compared to less hindered stannanes. However, prolonged exposure to air or moisture leads to hydrolysis, forming Sn-O-Sn byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for tris(2-methyl-2-phenylpropyl)tin derivatives?

Methodological Answer: Discrepancies in unit cell parameters (e.g., Å vs. literature analogs) may arise from lattice solvent incorporation or polymorphism. To address this:

- Repeat crystallization in rigorously dried solvents.

- Compare multiple datasets (e.g., Cambridge Structural Database entries CCDC-991863 to -991866) to identify trends in ligand packing .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···Cl contacts) influencing structural variations .

Q. How can computational methods predict the catalytic activity of this stannane in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations model the tin center’s electrophilicity and ligand dissociation energetics. For example:

- Calculate bond dissociation energies (BDEs) for Sn-Cl vs. Sn-C bonds to assess oxidative addition feasibility.

- Simulate transition states for transmetallation steps with palladium catalysts, using Gaussian09 or ORCA software .

- Validate predictions with experimental kinetics (e.g., monitoring by NMR or GC-MS).

Q. What analytical approaches distinguish trace impurities in dichlorobis(2-methyl-2-phenylpropyl)stannane?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) separates impurities like residual SnCl or ligand byproducts. For example:

- Mobile phase : Acetonitrile/tetrahydrofuran (65:35) with 0.1% acetic acid improves resolution of polar impurities .

- Validation : Spike samples with authentic standards (e.g., 2-methyl-2-phenylpropanol) to confirm retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.